molecular formula C21H22N4O3S B11180085 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

Cat. No.: B11180085
M. Wt: 410.5 g/mol
InChI Key: MEJMHGYBMLJIPH-UHFFFAOYSA-N
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Description

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a phenoxypropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxypropyl group can be introduced through nucleophilic substitution reactions, where a phenoxypropyl halide reacts with the thiadiazole intermediate. Finally, the benzamide moiety is attached via amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.

Uniqueness

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various fields of research.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C21H22N4O3S/c1-2-18(26)22-16-12-10-15(11-13-16)20(27)23-21-25-24-19(29-21)9-6-14-28-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,22,26)(H,23,25,27)

InChI Key

MEJMHGYBMLJIPH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3

Origin of Product

United States

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